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Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzotrifluoride

Cat. No.: B1283973

4-Bromo-3-chlorobenzotrifluoride is a halogenated aromatic compound of significant interest
in the fields of medicinal chemistry and agrochemical development. Its utility stems from its
unique trifunctionalized benzene ring, which serves as a versatile scaffold for building complex
molecular architectures. The presence of three distinct functional groups—a trifluoromethyl
group (-CFs), a bromine atom, and a chlorine atom—at specific positions allows for selective
and sequential chemical transformations.

The trifluoromethyl group is a particularly valued substituent in drug design, known for
enhancing metabolic stability, increasing lipophilicity, and improving receptor binding affinity.[1]
Similarly, the bromo and chloro substituents provide reactive handles for a variety of cross-
coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of
diverse molecular fragments. The strategic placement of these groups on the benzotrifluoride
core makes this compound a critical intermediate for synthesizing novel bioactive molecules.[2]

This guide provides a comprehensive overview of the core physical properties of 4-Bromo-3-
chlorobenzotrifluoride, details authoritative methodologies for their experimental
determination, and discusses the expected spectroscopic profile for its structural verification.

Section 1: Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The fundamental identifiers for
4-Bromo-3-chlorobenzotrifluoride are summarized below.
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Identifier Value

Source(s)

) 4-Bromo-3-
Chemical Name ] ]
chlorobenzotrifluoride

[3]4]

1-bromo-2-chloro-4-

IUPAC Name _ [5]
(trifluoromethyl)benzene

CAS Number 402-04-0 [31[41[5]

Molecular Formula C7HsBrCIFs [3B1141[5]

Molecular Weight 259.45 g/mol [31[4]
FC(F)

SMILES [5]
(F)C1=CC(Ch=C(Br)C=C1
RVTIHGGJIMXISV-

InChl Key (5]

UHFFFAOYSA-N

graph chemical structure {
layout=neato;

node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring Nodes
Cl [label="C"];
C2 [label="C"1;
C3 [label="C"1];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];

// Substituent Nodes
Br [label="Br", fontcolor="#EA4335"];
Cl [label="Cl", fontcolor="#34A853"];
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CF3 C [label="C"];

F1 [label="F", fontcolor="#4285F4"];
F2 [label="F", fontcolor="#4285F4"];
F3 [label="F", fontcolor="#4285F4"];
H1 [label="H"];

H2 [label="H"];

H3 [label="H"];

// Benzene Ring Edges (double bonds implied)

Cl -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- Co;
C6 -- CI1;

// Substituent Edges

Cl -- CF3 C;
CF3 C -- F1;
CF3 C -- F2;
CF3 C -- F3;
C2 -- HI1;
C3 -- C;
C4 -- Br;
C5 -- H2;
C6 -- H3;

// Positioning

Cl [pos="0,1.5!"];

C2 [pos="-1.3,0.75!"];
C3 [pos="-1.3,-0.75!"];
C4 [pos="0,-1.5!"];
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C5
Co6

[pos="1.3,-0.75!"];
[pos="1.3,0.75!"1;

CF3 C [po0s="0,3.0!"];

F1
F2
F3
H1
Cl
Br
H2
H3

}

[pos="-0.8,4!"];
[pos="0,4!"];
[p0s="0.8,4!"1;
[pos="-2.3,1.3!"];
[pos="-2.6,-1.5!"];
[pos="0,-3.0!"];
[pos="2.3,-1.3!"];
[pos="2.3,1.3!"];

Caption: 2D structure of 4-Bromo-3-chlorobenzotrifluoride (CAS 402-04-0).

Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its behavior in reactions, purifications, and

formulations. The high molecular weight and halogenation of this molecule result in a high-

density liquid with a relatively high boiling point.
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Property Value Source(s)
Appearance Liquid

Purity 297.5% (by GC) [5]

Melting Point -25.0t0 -22.8 °C

Boiling Point 211.3 °C (at 760 mmHg)

Density 1.7 g/cm3 (at 25 °C)

Flash Point 81.6 °C

Vapor Pressure 0.267 mmHg (at 25 °C)

Refractive Index 1.492

LogP (XLogP3) 4.1

Section 3: Methodologies for Physical Property
Determination

The accurate determination of physical properties is essential for ensuring the quality and
consistency of a chemical intermediate. This section outlines standard, self-validating protocols
for key analytical procedures.
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Caption: General workflow for the physical characterization of a chemical intermediate.

Protocol 3.1: Purity Assessment via Gas
Chromatography (GC)
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Expertise & Experience: Gas Chromatography with Flame lonization Detection (GC-FID) is the
gold standard for assessing the purity of volatile and thermally stable organic compounds like
4-Bromo-3-chlorobenzotrifluoride. Its high resolving power separates the main component
from impurities, and the FID provides a response proportional to the mass of carbon, allowing
for accurate area-percent purity calculations without requiring individual standards for every
minor impurity.[6]

Detailed Methodology:

o Sample Preparation: Accurately weigh ~20 mg of the 4-Bromo-3-chlorobenzotrifluoride
sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity
solvent such as Dichloromethane or Methanol.[7][8]

e Instrument Setup (Typical Conditions):
o GC System: Agilent Intuvo 9000 GC or equivalent.[9]

o Column: Agilent HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm 1.D., 0.25 um
film thickness.[7]

o Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
o Inlet: 250 °C, Split mode (e.g., 50:1 split ratio).[7]
o Injection Volume: 1 pL.

o Oven Program: Initial temperature of 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C
(hold 5 min).[7]

o Detector: FID at 300 °C.[9]

e Analysis: Inject a solvent blank to ensure no system contamination. Inject the prepared
sample solution.

o Data Processing (Trustworthiness): Integrate all peaks in the resulting chromatogram,
excluding the solvent peak. Calculate the purity by dividing the peak area of the main
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component by the total area of all integrated peaks and multiplying by 100. The system is
self-validating by ensuring the sum of all components approximates 100%.

Protocol 3.2: Melting Point Determination via Differential
Scanning Calorimetry (DSC)

Expertise & Experience: DSC offers superior accuracy and reproducibility for melting point
determination compared to traditional visual methods. It measures the heat flow required to
change the sample's temperature, providing a precise onset temperature for the melting
endotherm. This method is compliant with standards such as ASTM D3418.[3]

Detailed Methodology:

» Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified
indium standard (m.p. 156.6 °C).[4][10]

o Sample Preparation: Hermetically seal 2-10 mg of the liquid sample in an aluminum Tzero
pan. Prepare an identical empty, sealed pan to serve as a reference.[4]

e Instrument Setup:
o Atmosphere: Nitrogen purge gas at 50 mL/min.
o Thermal Program:
1. Equilibrate at O °C.
2. Cool to -60 °C at 10 °C/min.
3. Hold isothermally for 5 minutes to ensure complete solidification.
4. Heat from -60 °C to 30 °C at a rate of 10 °C/min.[3]

» Data Analysis: Record the heat flow versus temperature. The melting point (Tm) is
determined as the extrapolated onset temperature of the melting endotherm peak.[3] This
method provides a validated thermal fingerprint of the material.
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Section 4: Structural Characterization & Expected
Spectroscopic Profile

While experimental spectra for 4-Bromo-3-chlorobenzotrifluoride are not widely available in
public databases, its structure allows for the confident prediction of its key spectroscopic
features. This analysis is vital for researchers to confirm the identity of their synthesized or
procured material.

o Expected *H NMR (in CDCls): The 1,2,4-trisubstituted aromatic ring will show three distinct
proton signals in the aromatic region (~7.0-8.0 ppm).

o One signal will appear as a doublet.
o A second signal will appear as a doublet of doublets.
o The third signal will likely be a narrow doublet or singlet-like peak.

o Expected °F NMR (in CDCIs): A single, sharp singlet is expected for the three equivalent
fluorine atoms of the -CFs group. Its chemical shift should appear in the typical range for an
aryl-trifluoromethyl group, approximately -60 to -65 ppm relative to CFCls.

o Expected 13C NMR (in CDCIs): Seven signals are expected.
o Six signals in the aromatic region (~120-140 ppm).

o The carbon of the -CFs group will appear as a characteristic quartet due to one-bond C-F
coupling.

o The aromatic carbon directly attached to the -CFs group will also show a smaller quartet
coupling.

o Expected Mass Spectrometry (EI-MS):

o Molecular lon (M+): A complex and highly characteristic cluster of peaks will be observed
for the molecular ion due to the natural isotopic abundances of bromine ("°Br:#Br = 1:1)
and chlorine (3>Cl:3’Cl = 3:1). This will result in major peaks at m/z 258, 260, and 262.
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o Fragmentation: Common fragmentation pathways would include the loss of Br (M-79/81),
CI (M-35/37), and CFs (M-69) radicals.

o Expected Infrared (IR) Spectroscopy:
o ~3100-3000 cm~1: Aromatic C-H stretching.
o ~1600-1450 cm~*: Aromatic C=C ring stretching vibrations.
o ~1350-1100 cm~1: Very strong, characteristic C-F stretching bands from the -CFs group.

o ~1100-800 cm~1: C-Cl and C-Br stretching, and C-H out-of-plane bending in the fingerprint
region.

Section 5: Safety and Handling

Trustworthiness: Adherence to established safety protocols is non-negotiable. The following
information is synthesized from Globally Harmonized System (GHS) classifications and
standard safety data.

Hazard Class Pictogram Signal Word Hazard Statement

H315: Causes skin

Skin Irritation GHSO07 Warning S
irritation
o ] H319: Causes serious
Eye Irritation GHSO07 Warning o
eye Irritation
STOT - Single ] H335: May cause
GHSO07 Warning ) .
Exposure respiratory irritation

(Data sourced from ECHEMI)

e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
glasses with side shields or goggles, and a lab coat.

» Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of vapors. Avoid contact with skin and eyes.
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o Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as
strong oxidizing agents. Keep the container tightly closed.

o Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local, state, and federal regulations.

Conclusion

4-Bromo-3-chlorobenzotrifluoride is a key chemical intermediate whose physical properties
are defined by its halogenated and trifluoromethylated structure. As a high-boiling, dense liquid,
its handling and purification require standard laboratory techniques such as gas
chromatography for purity assessment and vacuum distillation for purification. The
methodologies and expected analytical data presented in this guide provide researchers and
drug development professionals with a robust framework for the quality control and
characterization of this valuable synthetic building block, ensuring its reliable application in the
advancement of chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: The Significance of 4-Bromo-3-
chlorobenzotrifluoride in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283973#4-bromo-3-chlorobenzotrifluoride-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.agilent.com/cs/library/applications/5991-7220EN.PDF
https://deng.folk.ntnu.no/fra_nt/other%20stuff/DSC_manuals/QDSC/Calibrating_DSC_Temperature.htm
https://www.benchchem.com/product/b1283973#4-bromo-3-chlorobenzotrifluoride-physical-properties
https://www.benchchem.com/product/b1283973#4-bromo-3-chlorobenzotrifluoride-physical-properties
https://www.benchchem.com/product/b1283973#4-bromo-3-chlorobenzotrifluoride-physical-properties
https://www.benchchem.com/product/b1283973#4-bromo-3-chlorobenzotrifluoride-physical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1283973?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

